molecular formula C10H8Cl2O B3047394 Cyclobutanone, 2,2-dichloro-3-phenyl- CAS No. 13866-28-9

Cyclobutanone, 2,2-dichloro-3-phenyl-

Cat. No.: B3047394
CAS No.: 13866-28-9
M. Wt: 215.07 g/mol
InChI Key: IMSRXSVLHDRDGF-UHFFFAOYSA-N
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Description

Cyclobutanone, 2,2-dichloro-3-phenyl- is an organic compound with the molecular formula C10H8Cl2O It is a derivative of cyclobutanone, where two chlorine atoms and a phenyl group are substituted at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanone, 2,2-dichloro-3-phenyl- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where a suitable precursor undergoes cyclization to form the cyclobutanone ring. For instance, the reaction of 1,3-dithiane with 1-bromo-3-chloropropane followed by deprotection with mercuric chloride and cadmium carbonate can yield cyclobutanone derivatives . Additionally, free radical cyclization and ring-expansion approaches are also employed in the synthesis of cyclobutanone compounds .

Industrial Production Methods

Industrial production methods for cyclobutanone, 2,2-dichloro-3-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate efficient cyclization and chlorination processes.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2-dichloro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclobutanone derivatives.

Scientific Research Applications

Cyclobutanone, 2,2-dichloro-3-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclobutanone, 2,2-dichloro-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the chlorine and phenyl substitutions.

    2,2-Dichlorocyclobutanone: A derivative with only chlorine substitutions.

    3-Phenylcyclobutanone: A derivative with only a phenyl substitution.

Uniqueness

Cyclobutanone, 2,2-dichloro-3-phenyl- is unique due to the presence of both chlorine and phenyl groups, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2,2-dichloro-3-phenylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSRXSVLHDRDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407783
Record name Cyclobutanone, 2,2-dichloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13866-28-9
Record name Cyclobutanone, 2,2-dichloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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